![molecular formula C21H22O3 B15159548 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one CAS No. 674785-56-9](/img/structure/B15159548.png)
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is a chemical compound characterized by its unique structure, which includes an oxane ring and a diphenylbutenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one typically involves the reaction of 1,3-diphenylbut-2-en-1-one with an oxane derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one involves its interaction with specific molecular targets. The oxane ring and diphenylbutenone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mangiferin: A bioactive compound with a similar oxane ring structure.
Schizophyllan: A polysaccharide with immunomodulatory properties.
Uniqueness
4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one is unique due to its specific combination of an oxane ring and a diphenylbutenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
674785-56-9 |
|---|---|
Formule moléculaire |
C21H22O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C21H22O3/c22-20(18-11-5-2-6-12-18)15-19(17-9-3-1-4-10-17)16-24-21-13-7-8-14-23-21/h1-6,9-12,15,21H,7-8,13-14,16H2 |
Clé InChI |
HJEUVDXACSCEJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)
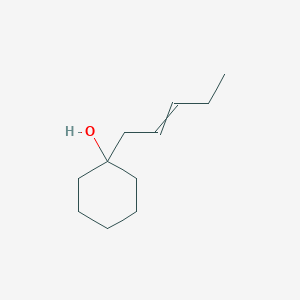
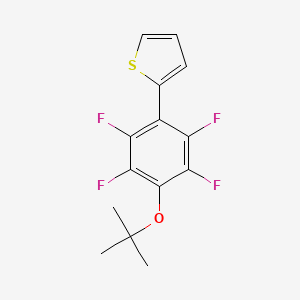
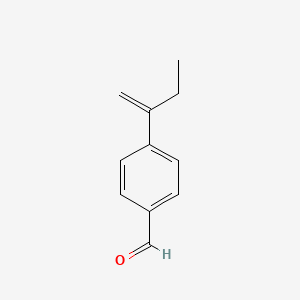
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
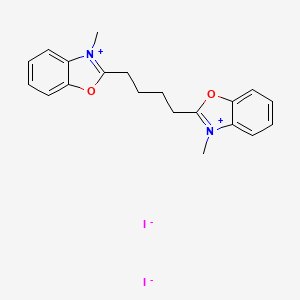
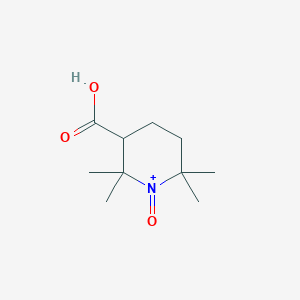
![Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate](/img/structure/B15159542.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
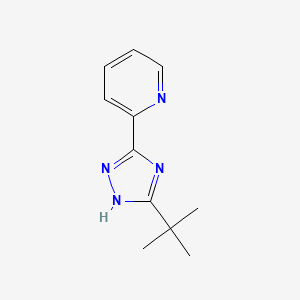
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)
